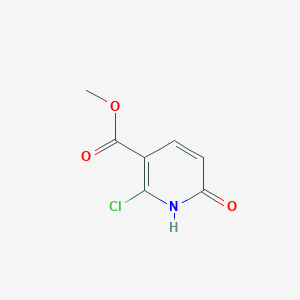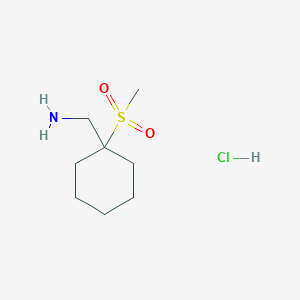
(1-Methanesulfonylcyclohexyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of (1-Methanesulfonylcyclohexyl)methanamine hydrochloride is C8H18ClNO2S. The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
(1-Methanesulfonylcyclohexyl)methanamine hydrochloride is a white crystalline powder that is soluble in water. It has a molecular weight of 243.73 g/mol. More detailed physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación
Methanation Research
The compound (1-Methanesulfonylcyclohexyl)methanamine hydrochloride is closely related to methanesulfonates, which have been extensively researched in the context of methane production from syngas. Studies have explored fixed-bed and fluidized-bed methanation technologies, focusing on temperature control and catalyst deactivation issues (Rönsch et al., 2016).
Spectroscopic Characterization and Kinetics
Research has delved into the kinetic and spectroscopic characterization of highly reactive methanesulfonates, investigating the stability and reactivity of these compounds (Bentley et al., 1994).
Catalytic Methane Production
Studies have provided insights into the catalytic production of methane from CO2 and H2 at low temperatures, offering new understandings of the reaction mechanism in methanation processes (Jacquemin et al., 2010).
Protein Hydrolysis in Bioanalytical Chemistry
The use of methanesulfonic acid, closely related to the compound , has been proposed for protein hydrolysis in the evaluation of Se-methionine in biological samples, showing efficient liberation of Se-methionine by acid hydrolysis (Wrobel et al., 2003).
Renewable Methane Production
Research on 'renewable Methane' production has explored the structure-sensitive reaction on Ni/CeO2 catalysts, revealing the size effect of the Ni metal center on CO2 methanation performance (Lin et al., 2021).
Biological CO2-Methanation
Studies in biological methanation have aimed at standardizing methodologies and parameters for characterizing various biological methanation processes, contributing significantly to the sustainable energy system transition (Thema et al., 2019).
Novel Synthesis Approaches
Innovative synthesis methods for 3-indolyl-methanamines have been developed, starting from indoles, aldehydes, and nitrobenzenes, highlighting the versatility of methanesulfonyl compounds in synthesis processes (Das et al., 2013).
Asymmetric Hydrogenation in Organic Chemistry
Research has been conducted on the asymmetric hydrogenation of alpha-hydroxy ketones, demonstrating the role of methanesulfonyl derivatives in catalysis (Ohkuma et al., 2007).
Methanotrophs in Environmental Science
Methanotrophs, bacteria capable of using methane as their sole carbon source, have been studied for their potential biotechnological applications, such as in the generation of single-cell protein, biopolymers, and biofuels (Strong et al., 2015).
CO2 Hydrogenation to Methane
Extensive research works on CO2 methanation have investigated catalyst innovations, the influence of reaction conditions, and overall catalytic performance, contributing to renewable H2 storage and transportation solutions (Su et al., 2016).
Safety And Hazards
The safety information for (1-Methanesulfonylcyclohexyl)methanamine hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
(1-methylsulfonylcyclohexyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-12(10,11)8(7-9)5-3-2-4-6-8;/h2-7,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFUCLSSEGHTGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCCCC1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methanesulfonylcyclohexyl)methanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



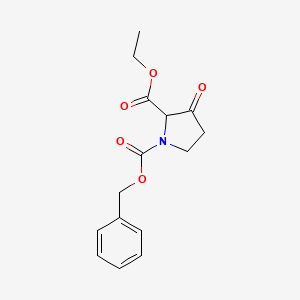
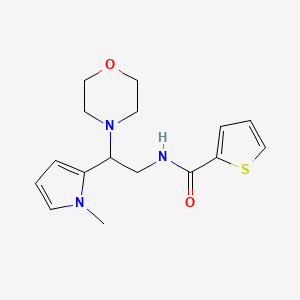
![N-[(4-fluorophenyl)methyl]-2-[2-(2-methoxyanilino)-2-oxoethyl]-6,8-dimethyl-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide](/img/structure/B2365336.png)
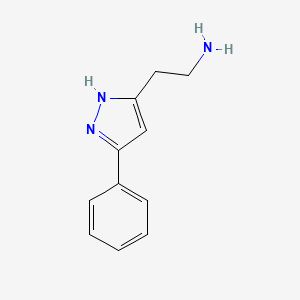
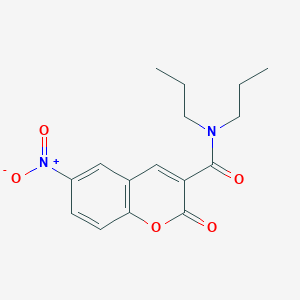
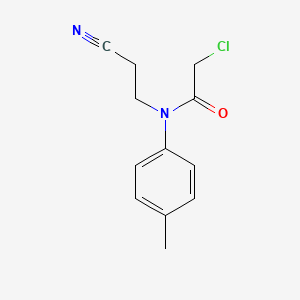
![3-[(2-Pyridylamino)ethylidene]benzo[b]pyran-2,4-dione](/img/structure/B2365342.png)
![4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2365344.png)
![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2365345.png)
![2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2365349.png)
![1-(3,3-dimethyl-2-oxobutyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2365351.png)
